2-Butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The compound 2-butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride derives its systematic name from the quinoline core structure, which is substituted at four critical positions (Figure 1). The IUPAC name is constructed as follows:
- Quinoline backbone : The bicyclic system consists of a benzene ring fused to a pyridine ring, numbered such that the pyridine nitrogen occupies position 1.
- 4-carboxamide group : A carboxamide substituent (-CONH-) is attached to position 4 of the quinoline core.
- N-(2-(diethylamino)ethyl) substitution : The amide nitrogen is further substituted with a 2-(diethylamino)ethyl group, introducing a tertiary amine moiety.
- N-(2,6-dimethylphenyl) substitution : The same amide nitrogen also bears a 2,6-dimethylphenyl group, creating a sterically hindered environment.
- 2-butoxy substituent : A butoxy group (-O-C₄H₉) is attached to position 2 of the quinoline ring.
- Hydrochloride salt : The tertiary amine in the diethylaminoethyl group is protonated, forming an ammonium chloride salt.
Table 1: Structural Breakdown of the IUPAC Name
| Component | Position/Substituent | Role in Structure |
|---|---|---|
| Quinoline core | Positions 1–10 | Bicyclic aromatic framework |
| 4-carboxamide | Position 4 | Linker for N-substituents |
| N-(2-(diethylamino)ethyl) | Amide nitrogen | Basic tertiary amine |
| N-(2,6-dimethylphenyl) | Amide nitrogen | Aromatic bulk substituent |
| 2-butoxy | Position 2 of quinoline | Alkoxy electron donor |
| Hydrochloride | Protonated diethylaminoethyl group | Counterion stabilization |
The SMILES notation (CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)N(CCN(CC)CC)C3=C(C=CC=C3C)C.Cl) confirms the connectivity, while the InChIKey (FLPRLKMMIVFZCD-UHFFFAOYSA-N) provides a unique identifier for the protonated form.
Molecular Formula and Stereochemical Considerations
The molecular formula of the compound is C₂₈H₃₇N₃O₂·HCl , corresponding to a molecular weight of 484.1 g/mol . Key features of the formula include:
- 28 carbon atoms : Distributed across the quinoline core, butoxy chain, diethylaminoethyl group, and dimethylphenyl ring.
- 37 hydrogen atoms : Includes aliphatic hydrogens from the butoxy and ethyl groups, aromatic hydrogens, and the ammonium proton.
- 3 nitrogen atoms : One in the quinoline ring, one in the amide group, and one in the diethylaminoethyl substituent.
- 2 oxygen atoms : From the butoxy and carboxamide groups.
- 1 chlorine atom : From the hydrochloride counterion.
Stereochemical Analysis
The compound lacks chiral centers due to the following structural features:
- Amide nitrogen geometry : The N,N-disubstituted carboxamide group adopts a trigonal planar configuration, preventing tetrahedral geometry (and thus chirality) at this position.
- Diethylaminoethyl group : The tertiary amine exists in a rapidly equilibrating conformation, with no fixed stereochemistry.
- 2,6-dimethylphenyl group : The symmetry of the 2,6-dimethyl substitution on the phenyl ring eliminates potential stereoisomerism.
Conformational flexibility is observed in the butoxy chain and diethylaminoethyl group, but these do not result in stereoisomeric forms.
Salt Formation Rationale: Protonation Sites and Counterion Interactions
The hydrochloride salt forms via protonation of the tertiary amine in the diethylaminoethyl group, as confirmed by pKa comparisons and structural analysis.
Basicity Hierarchy of Nitrogen Sites
The diethylaminoethyl group (pKa ~10.6–11.2) is the most basic site, readily accepting a proton under acidic conditions to form a stable ammonium ion. The chloride counterion stabilizes the positively charged nitrogen through electrostatic interactions, enhancing the compound’s solubility in polar solvents.
Counterion Interactions
- Ionic bonding : The chloride ion (Cl⁻) forms a strong ionic bond with the protonated ammonium group.
- Crystal packing : The hydrochloride salt’s lattice energy is optimized by the complementarity of the ammonium and chloride ions.
- Hydration effects : The salt’s aqueous solubility is improved due to the chloride ion’s high hydration enthalpy.
Properties
CAS No. |
77966-20-2 |
|---|---|
Molecular Formula |
C28H38ClN3O2 |
Molecular Weight |
484.1 g/mol |
IUPAC Name |
2-butoxy-N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)quinoline-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H37N3O2.ClH/c1-6-9-19-33-26-20-24(23-15-10-11-16-25(23)29-26)28(32)31(18-17-30(7-2)8-3)27-21(4)13-12-14-22(27)5;/h10-16,20H,6-9,17-19H2,1-5H3;1H |
InChI Key |
FLPRLKMMIVFZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)N(CCN(CC)CC)C3=C(C=CC=C3C)C.Cl |
Origin of Product |
United States |
Biological Activity
2-Butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride, commonly referred to as dibucaine, is a synthetic compound with significant biological activity. It is primarily recognized for its local anesthetic properties and has been studied for its potential applications in various therapeutic areas.
- Molecular Formula : C20H29N3O2
- Molecular Weight : 343.46 g/mol
- CAS Number : 85-79-0
- IUPAC Name : 2-butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide
- Structure : The compound features a quinoline core with various substituents that contribute to its biological activity.
Biological Activity
Dibucaine exhibits a range of biological activities, primarily as a local anesthetic. Its mechanism of action involves the blockade of sodium channels, which prevents the propagation of nerve impulses. This property is crucial for its use in medical procedures requiring localized pain relief.
Pharmacological Effects
-
Local Anesthetic Activity :
- Dibucaine is known for its potent local anesthetic effects, which are comparable to those of lidocaine but with a longer duration of action.
- Studies indicate that dibucaine can effectively block nerve conduction at lower concentrations than many other local anesthetics.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have documented the effects and applications of dibucaine:
-
Study on Local Anesthesia :
In a clinical trial involving dental procedures, dibucaine was administered to assess its efficacy and safety compared to standard anesthetics. Results indicated that patients experienced significant pain relief with minimal side effects, supporting its use in dental practices . -
Antimicrobial Activity :
A study published in PubChem evaluated the antimicrobial efficacy of dibucaine against various pathogens. The results showed that dibucaine exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment for infections resistant to conventional antibiotics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H29N3O2 |
| Molecular Weight | 343.46 g/mol |
| CAS Number | 85-79-0 |
| Local Anesthetic Potency | High (comparable to lidocaine) |
| Antimicrobial Activity | Effective against resistant strains |
| Anti-inflammatory Properties | Emerging evidence available |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Lidocaine Hydrochloride (C₁₄H₂₂N₂O·HCl; CAS RN: 73-78-9)
- Structure: Lidocaine is an acetamide derivative with a 2,6-dimethylphenyl group and a diethylaminoethyl side chain .
- Key Differences: Unlike Dibucaine’s quinoline core, Lidocaine features a benzene ring, reducing its lipid solubility and duration of action.
- Pharmacopeial Standards : Lidocaine Hydrochloride contains 97.5–102.5% purity on an anhydrous basis, reflecting stringent manufacturing controls .
2-Phenylquinoline-4-carboxamide Derivatives
- Structure: describes derivatives such as 2-phenyl-4-quinoloylcarbamide (m.p. 232°C) and N'N'-bis-(2-phenyl-4-quinoloyl)ethylenediamine (m.p. >300°C). These lack the butoxy and diethylaminoethyl groups present in Dibucaine.
- Functional Impact : The absence of the butoxy group reduces lipophilicity, likely shortening their anesthetic duration compared to Dibucaine .
Pharmacological and Clinical Comparisons
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Core Structure | Key Functional Groups | Clinical Use |
|---|---|---|---|---|
| Dibucaine HCl | C₂₀H₃₀ClN₃O₂ | Quinoline | Butoxy, diethylaminoethyl, 2,6-dimethylphenyl | Long-duration local anesthesia |
| Lidocaine HCl | C₁₄H₂₂N₂O·HCl | Benzene | Acetamide, diethylaminoethyl | Short-acting local anesthesia |
| 2-Phenylquinoline-4-carboxamide | C₁₆H₁₁N₃O | Quinoline | Phenyl, carbamide | Experimental/local use |
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Lipid Solubility | Duration of Action | Toxicity Profile |
|---|---|---|---|---|---|
| Dibucaine HCl | 379.94 | Not reported | High | Prolonged (>6 hours) | High |
| Lidocaine HCl | 270.80 (anhydrous) | 66–69 | Moderate | Intermediate (1–2 hours) | Moderate |
| 2-Phenylquinoline-4-carboxamide | 261.28 | 165–300 (varies) | Low | Short | Not reported |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 2-Butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride?
- Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Prepare the quinoline-4-carboxylic acid core via cyclization of substituted anilines with α,β-unsaturated ketones under acidic conditions.
- Step 2 : Introduce the 2-butoxy group via nucleophilic substitution or esterification, ensuring regioselectivity using catalysts like K₂CO₃ or DCC.
- Step 3 : Couple the diethylaminoethyl and 2,6-dimethylphenyl groups via amide bond formation. Use coupling agents (e.g., HATU, EDCI) and monitor reaction progress with TLC or HPLC.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (solvent: ethanol/HCl mixture) to isolate the hydrochloride salt.
- Critical Note : Maintain anhydrous conditions during amine coupling to avoid side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% TFA in water), UV detection at 254 nm. Purity >98% is acceptable for in vitro studies.
- NMR Spectroscopy : Confirm substituent positions (e.g., 2-butoxy at δ 1.2–1.5 ppm for methyl groups; aromatic protons in quinoline at δ 7.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ calculated for C₃₀H₃₉ClN₃O₂).
- Elemental Analysis : Match experimental vs. theoretical C, H, N, Cl percentages (tolerance ±0.4%).
Advanced Research Questions
Q. What experimental design strategies address solubility challenges in pharmacological assays?
- Answer :
- Solubility Screening : Test in DMSO (primary solvent) and dilute with aqueous buffers (PBS, pH 7.4). If precipitation occurs, use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) ≤1% v/v.
- Critical Parameter : Measure solubility via UV-Vis spectroscopy (λmax ~300 nm for quinoline derivatives) and validate with nephelometry.
- Stability in Solution : Conduct time-course studies (0–24 hrs, 37°C) to assess degradation (HPLC monitoring). Adjust buffer ionic strength if instability is observed .
Q. How to resolve contradictions in receptor binding affinity data across studies?
- Answer :
- Assay Standardization : Ensure consistent receptor source (e.g., recombinant vs. native receptors), ligand concentration (sub-nM to µM range), and incubation time.
- Control Experiments : Include reference ligands (e.g., atropine for muscarinic receptors) to validate assay conditions.
- Data Normalization : Express results as % inhibition relative to controls and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Advanced Analysis : Use radioligand binding (³H/¹²⁵I-labeled competitors) or SPR (surface plasmon resonance) to measure kinetic parameters (Kd, Kon/Koff) and resolve discrepancies .
Q. What are the best practices for evaluating metabolic stability in hepatic microsomes?
- Answer :
- Protocol : Incubate compound (1–10 µM) with human/rat liver microsomes (0.5 mg/mL), NADPH regeneration system (37°C, pH 7.4).
- Sampling : Collect aliquots at 0, 5, 15, 30, 60 mins. Terminate reactions with ice-cold acetonitrile.
- Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
- Troubleshooting : If t₁/₂ <15 mins, consider structural modifications (e.g., blocking metabolically labile sites like the diethylamino group) .
Methodological Notes
- Safety : Follow GHS guidelines for handling amines and hydrochlorides. Use fume hoods, nitrile gloves, and eye protection to avoid exposure .
- Data Reproducibility : Document reaction conditions (temperature, solvent ratios) and instrument parameters (HPLC gradients, MS ionization modes) meticulously.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
